Purvalanol A is synthesized through organic chemical processes, often starting from simpler purine derivatives. It is classified under small molecule inhibitors aimed at targeting specific proteins involved in cell cycle regulation. Its chemical structure can be represented by the molecular formula C₁₂H₁₅N₅O, indicating the presence of nitrogen and oxygen atoms that contribute to its biological activity.
The synthesis of Purvalanol A typically involves multi-step organic reactions. One common method includes:
The synthesis process may involve the following steps:
Purvalanol A features a complex molecular structure that plays a significant role in its function as a kinase inhibitor. The key aspects include:
The three-dimensional arrangement of atoms in Purvalanol A allows it to effectively bind to the ATP-binding pocket of cyclin-dependent kinases, which is essential for inhibiting their activity and disrupting cell cycle progression.
Purvalanol A undergoes several chemical reactions that are pivotal for its biological activity:
The interactions between Purvalanol A and cyclin-dependent kinases lead to downstream effects on various signaling pathways associated with cell cycle regulation and apoptosis induction.
Purvalanol A exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinases, particularly Cdc2. The mechanism involves:
Research has demonstrated that Purvalanol A can significantly enhance apoptosis in various cancer types, including ovarian and gastric cancers, by modulating critical signaling pathways involved in survival and proliferation.
Purvalanol A possesses several notable physical and chemical properties:
The compound's stability and solubility characteristics make it suitable for various laboratory applications, particularly in drug formulation studies.
Purvalanol A is primarily researched for its potential applications in cancer therapy due to its ability to inhibit key cell cycle regulators. Its applications include:
Purvalanol A (chemical name: (2R)-2-[[6-[(3-Chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol; Synonyms: NG-60) is a synthetic purine derivative with the molecular formula C₁₉H₂₅ClN₆O and a molecular weight of 388.89 g/mol [5] [6] [9]. The compound features a chiral center at the C2 position of its 3-methyl-1-butanol side chain, imparting stereospecificity to its biological activity. Its structure integrates three critical pharmacophoric elements: a 6-anilino substituent (with meta-chlorine enhancing target affinity), a 9-isopropyl purine core, and a 2-aminobutanol group that enables critical hydrogen bonding with kinase targets [9] [10].
The molecule exhibits moderate solubility in polar organic solvents (60 mg/mL in DMSO; 10-13 mg/mL in ethanol) but is insoluble in aqueous solutions, a characteristic that influences its formulation for biological studies [6] [10]. Purvalanol A demonstrates stability at +4°C for storage, though its sensitivity to light and humidity necessitates protective handling [6]. Its LogP value (calculated at ~2.8) suggests moderate lipophilicity, contributing to cell permeability as evidenced by cellular efficacy studies in multiple cancer models [5] [10].
Table 1: Fundamental Chemical and Physical Properties of Purvalanol A
Property | Value/Description |
---|---|
Molecular Formula | C₁₉H₂₅ClN₆O |
Molecular Weight | 388.89 g/mol |
CAS Registry Number | 212844-53-6 |
Appearance | Light yellow to yellow solid |
Solubility in DMSO | ≥ 50 mg/mL (128.57 mM) |
Solubility in Ethanol | 10 mg/mL (25.71 mM) |
Aqueous Solubility | Insoluble |
Storage Conditions | +4°C (short-term); -20°C (long-term) |
Stereochemistry | Chiral (R-configuration at C2) |
Purvalanol A emerged in the late 1990s from rational drug design efforts targeting cell cycle regulators. It was developed through systematic optimization of the purine scaffold derived from olomoucine, a natural product CDK inhibitor isolated from plant-derived radish cotyledons [2] [3]. Researchers utilized combinatorial chemistry approaches to synthesize and screen a library of 2,6,9-trisubstituted purines, leading to the identification of Purvalanol A as a potent second-generation inhibitor with significantly enhanced kinase selectivity and cellular potency compared to its predecessor, roscovitine [2] [7].
This development coincided with a critical period in cell cycle research when CDKs were being validated as oncology targets. Purvalanol A became a pivotal tool compound for dissecting CDK functions due to its in vitro potency (IC₅₀ ~4-75 nM against CDK1/2/5) and ability to reversibly arrest synchronized cells in G₁ and G₂ phases [6] [8]. Its historical significance lies in demonstrating that ATP-competitive inhibitors could achieve kinase selectivity despite the conserved nature of the ATP-binding pocket – challenging prior assumptions in kinase pharmacology [2] [7]. While not clinically developed itself, Purvalanol A served as a structural blueprint for subsequent CDK inhibitors, including those targeting specific CDK isoforms like CDK4/6 [7].
Purvalanol A functions primarily as a pan-CDK inhibitor with nanomolar affinity for multiple cyclin-dependent kinases. Its highest potency is observed against CDK1/cyclin B complexes (IC₅₀ = 4 nM), followed by CDK2/cyclin E (IC₅₀ = 35 nM), CDK2/cyclin A (IC₅₀ = 70 nM), and CDK5/p35 (IC₅₀ = 75 nM) [5] [9] [10]. It exhibits weaker inhibition against CDK4/cyclin D1 (IC₅₀ = 850 nM) and minimal activity against non-CDK kinases like ERK1 (IC₅₀ = 9,000 nM), demonstrating relative selectivity within the kinome [5] [9].
Mechanistically, Purvalanol A competes with ATP for binding in the catalytic cleft of CDKs, forming hydrogen bonds with key residues (e.g., Leu83 in CDK2) and hydrophobic interactions with the gatekeeper region [3] [7]. This binding disrupts phosphorylation of retinoblastoma protein (Rb) by CDK4/cyclin D complexes, preventing E2F release and G₁/S transition. Similarly, it inhibits CDK1/cyclin B-mediated phosphorylation events required for G₂/M progression [7] [10].
Notably, Purvalanol A also inhibits c-Src tyrosine kinase (IC₅₀ ~400 nM), an off-target effect that contributes to its anti-proliferative activity in Src-transformed cells and colon cancer models (HT29, SW480) [4]. This multi-target profile enables dual suppression of cell cycle progression and oncogenic signaling – a feature exploited in combinatorial approaches against viral oncoproteins like HTLV-1 Tax [8].
Table 2: Kinase Inhibition Profile of Purvalanol A
Target Kinase Complex | IC₅₀ (nM) | Cyclin Partner | Biological Consequence |
---|---|---|---|
CDK1 | 4 | Cyclin B | G₂/M arrest; mitotic block |
CDK2 | 35 | Cyclin E | G₁/S arrest; Rb hypophosphorylation |
CDK2 | 70 | Cyclin A | S phase arrest; DNA synthesis block |
CDK5 | 75 | p35 | Neuronal differentiation modulation |
CDK4 | 850 | Cyclin D1 | Partial G₁ arrest; reduced Rb phosphorylation |
c-Src | ~400 | N/A | Reduced transformation; anchorage-independent growth suppression |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7